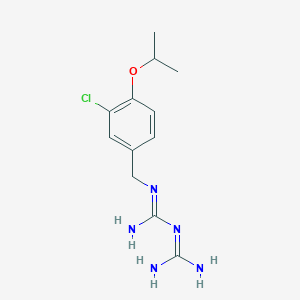![molecular formula C13H18N2O3S B4739465 N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4739465.png)
N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide
Descripción general
Descripción
N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide, also known as ADMA, is a compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of sulfonylureas and has been found to have a variety of biochemical and physiological effects. ADMA has been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that plays a key role in many physiological processes.
Mecanismo De Acción
N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide inhibits the activity of nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO). NO is a signaling molecule that plays a key role in many physiological processes, including vasodilation, platelet aggregation, and neurotransmission. By inhibiting NOS, N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide reduces the production of NO, which can lead to vasoconstriction and other physiological effects.
Biochemical and Physiological Effects:
N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on NO production, N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been found to increase oxidative stress and inflammation, which are both implicated in the development of cardiovascular disease. N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has also been shown to affect insulin sensitivity and glucose metabolism, suggesting a potential role in the development of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has several advantages for use in lab experiments. It is stable and easy to handle, and its effects can be easily measured using various assays. However, N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide also has some limitations. It is relatively expensive compared to other compounds, and its effects can be influenced by various factors, such as pH and temperature.
Direcciones Futuras
There are several future directions for research on N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide. One area of interest is the development of N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide inhibitors for use in the treatment of cardiovascular disease and other disorders. Another area of interest is the development of more sensitive assays for measuring N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide levels in biological samples. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide, particularly in relation to its role in the development of diabetes.
Aplicaciones Científicas De Investigación
N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been used extensively in scientific research, particularly in studies related to the cardiovascular system. N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been found to be a biomarker for cardiovascular disease and has been shown to be elevated in patients with hypertension, atherosclerosis, and other cardiovascular disorders. N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, cancer, and diabetic complications.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-methyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-5-8-14-13(16)12-9-11(7-6-10(12)2)19(17,18)15(3)4/h5-7,9H,1,8H2,2-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVMWSYVMFVZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-methyl-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)

![N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4739404.png)
![N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4739411.png)
![4-{[(4-chloro-3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4739416.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)

![N-(4-chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4739439.png)
![4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole](/img/structure/B4739444.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-thiophenecarboxamide](/img/structure/B4739446.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4739462.png)
![2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4739471.png)
![ethyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4739477.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739482.png)